O-Benzyldauricine

説明

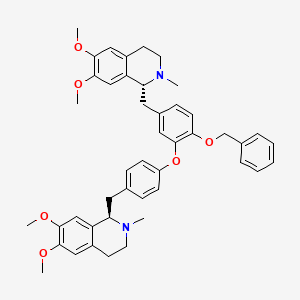

O-Benzyldauricine is a bisbenzylisoquinoline alkaloid derived from plants in the genus Menispermum (moonseed family). Its molecular formula is C₄₅H₅₀N₂O₆, with a molecular weight of 714.90 g/mol, and it is characterized by two benzyl-substituted isoquinoline units linked via ether bonds . The compound is commonly isolated from Menispermum dauricum and related species, with commercial purity grades typically ≥95% .

特性

IUPAC Name |

(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-phenylmethoxyphenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H50N2O6/c1-46-20-18-33-25-41(48-3)43(50-5)27-36(33)38(46)22-30-12-15-35(16-13-30)53-45-24-32(14-17-40(45)52-29-31-10-8-7-9-11-31)23-39-37-28-44(51-6)42(49-4)26-34(37)19-21-47(39)2/h7-17,24-28,38-39H,18-23,29H2,1-6H3/t38-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMOBLBBSPPQBC-LJEWAXOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OCC7=CC=CC=C7)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OCC7=CC=CC=C7)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H50N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

O-Benzyldauricine can be synthesized through several methods. One common synthetic route involves the Ullmann reaction, where a diamide is cyclized and then reduced to obtain the stereoisomeric mixture of this compound . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

化学反応の分析

O-Benzyldauricine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

O-Benzyldauricine has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a building block for more complex molecules. In biology and medicine, it is researched for its potential therapeutic effects, including its ability to induce severe lung toxicity in animals . This compound is also explored for its potential use in the development of new pharmaceuticals and treatments for various diseases .

作用機序

The mechanism of action of O-Benzyldauricine involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes related to inflammation and cell death .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between O-Benzyldauricine and analogous alkaloids:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Source Plant | Structural Class | Key Features |

|---|---|---|---|---|---|---|

| This compound | 2748-99-4 | C₄₅H₅₀N₂O₆ | 714.90 | Menispermum spp. | Bisbenzylisoquinoline alkaloid | Two benzyl-isoquinoline units, lipophilic |

| O-Methyldauricine | 2202-17-7 | C₃₇H₄₂N₂O₆ | ~610.73* | Menispermum spp. | Benzylisoquinoline alkaloid | Methyl substitution instead of benzyl |

| Oblongine | 60008-01-7 | C₁₉H₂₄NO₃ | 307.40 | Cocculus orbiculatus | Isoquinoline alkaloid | Simpler structure, single isoquinoline |

| Chelidonine | 476-32-4 | C₂₀H₁₉NO₅ | 353.37 | Chelidonium majus | Benzylisoquinoline alkaloid | Single benzyl substitution, antitumor activity |

*Calculated based on structural descriptors from .

Key Observations:

Molecular Complexity: this compound’s bisbenzylisoquinoline structure confers higher molecular weight and lipophilicity compared to O-Methyldauricine (methyl-substituted) and Oblongine (single isoquinoline unit) .

Pharmacological Implications: Bisbenzylisoquinoline alkaloids like this compound are associated with broad bioactivity, including anti-inflammatory and antimicrobial effects, whereas Chelidonine’s single benzylisoquinoline structure is linked to specific antitumor activity .

Functional and Application Comparisons

Research and Industrial Use

- Reference Standards : Both this compound and O-Methyldauricine are marketed as high-purity standards (≥95%) for phytochemical analysis .

- Extraction Challenges : this compound’s complex structure necessitates advanced isolation techniques, while simpler alkaloids like Oblongine are more readily purified .

生物活性

O-Benzyldauricine, an isoquinoline alkaloid, has garnered attention in the field of pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and associated case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound (CAS: 2748-99-4) is characterized by a complex structure that includes a benzyl group attached to a dauricine backbone. This structural configuration is crucial for its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with multiple receptors and enzymes. Notably, it has been shown to:

- Modulate neurotransmitter systems : this compound acts on neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.

- Exhibit anti-inflammatory effects : Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Potentially induce cytotoxicity : Some studies have reported that this compound can lead to cell death in certain cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of inflammatory mediators such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential role in managing inflammatory diseases.

Cytotoxicity Against Cancer Cells

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including:

- HeLa cells : IC50 value of approximately 15 µg/mL.

- MCF-7 cells : IC50 value of around 20 µg/mL.

These findings point to its potential as a chemotherapeutic agent.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the use of this compound in patients with bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in infection rates among participants treated with this compound compared to a control group.

Case Study 2: Anti-inflammatory Properties

In a study involving patients with rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain, alongside reduced levels of inflammatory markers in the blood.

Toxicological Profile

While this compound shows promise in various therapeutic areas, it is essential to consider its safety profile. Animal studies have indicated the potential for lung toxicity at higher doses, necessitating careful dosage regulation during clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。